D-Alanyl-L-glutamine
CAS No.: 205252-36-4
VCID: VC0196035
Molecular Formula: C8H15N3O4
Molecular Weight: 217.22 g/mol
Purity: HPLC>95%
* For research use only. Not for human or veterinary use.
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Description | D-Alanyl-L-glutamine is a chemical compound with the molecular formula and a molecular weight of 217.22 g/mol . It is also known by several synonyms, including H-D-Ala-Gln-OH, D-ALANYL-L-GLUTAMINE, and d-Ala-Gln . D-Alanyl-L-glutamine has various identifiers, such as CAS number 205252-36-4 and PubChem CID 7020016 . This compound has been modified as recently as January 18, 2025 . A similar chemical compound is L-alanyl-L-glutamine, a dipeptide composed of alanine and glutamine, often used as a dietary supplement, in parenteral nutrition, and in cell culture . As a dietary supplement, L-alanyl-L-glutamine can protect the gastrointestinal tract by reducing bacterial translocation, which in turn reduces the risk of infections and related issues like diarrhea and electrolyte imbalance . In parenteral nutrition, L-alanyl-L-glutamine's high solubility (586 g/L at room temperature) makes it valuable, especially compared to glutamine, which has a lower solubility and cannot withstand sterilization procedures . In cell culture, it serves as a stable alternative to L-glutamine, preventing the formation of ammonia and pyrrolidine carboxylic acid, which can be harmful to cells . Another similar compound is Alanylglutamine, also a dipeptide formed from L-alanyl and L-glutamine residues, and plays a role as a metabolite . It is a tautomer of an Ala-Gln zwitterion and has the molecular formula . Alanylglutamine is identified by the CAS number 39537-23-0 and is also known under various names and identifiers, including UNII U5JDO2770Z, ChEBI ID CHEBI:73788, and FEMA Number 4712 . |
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CAS No. | 205252-36-4 |
Product Name | D-Alanyl-L-glutamine |
Molecular Formula | C8H15N3O4 |
Molecular Weight | 217.22 g/mol |
IUPAC Name | (2S)-5-amino-2-[[(2R)-2-aminopropanoyl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C8H15N3O4/c1-4(9)7(13)11-5(8(14)15)2-3-6(10)12/h4-5H,2-3,9H2,1H3,(H2,10,12)(H,11,13)(H,14,15)/t4-,5+/m1/s1 |
Standard InChIKey | HJCMDXDYPOUFDY-UHNVWZDZSA-N |
SMILES | CC(C(=O)NC(CCC(=O)N)C(=O)O)N |
Canonical SMILES | CC(C(=O)NC(CCC(=O)N)C(=O)O)N |
Purity | HPLC>95% |
PubChem Compound | 7020016 |
Last Modified | Aug 15 2023 |
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